Derivatives of 1-(2-Chloroquinolin-4-yl)ethanone, specifically those incorporating a tetrahydropyrimidine-5-carbohydrazide moiety, have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains [].
Several studies highlight the potential of 1-(2-Chloroquinolin-4-yl)ethanone derivatives as antimicrobial agents. Oxime ether derivatives, in particular, exhibited promising activity against a panel of microorganisms, including bacteria and fungi [, ].
Oxime ether derivatives of 1-(2-Chloroquinolin-4-yl)ethanone have been explored for their anticonvulsant properties [, ]. These compounds demonstrated activity in animal models of epilepsy, suggesting their potential as therapeutic agents for seizure disorders.
Research on 1-(2-Chloroquinolin-4-yl)ethanone derivatives as antifungal agents has focused on incorporating the molecule into various heterocyclic scaffolds. Notably, (benzo[b]thienyl)methyl ethers derived from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone, a close analogue, showed potent antifungal activity [].
Novel thiazole derivatives incorporating the 1-(2-Chloroquinolin-4-yl)ethanone moiety have been synthesized and evaluated as inhibitors of ecto-5′-nucleotidase (e5′NT), an enzyme involved in purinergic signaling and implicated in inflammation, hypoxia, and cancer []. These compounds exhibited promising inhibitory activity against both human and rat e5′NT, indicating their potential for further development as therapeutic agents.
Research efforts have explored the use of 1-(2-Chloroquinolin-4-yl)ethanone as a starting point for developing inhibitors of histone methyltransferase EZH2, a promising target for cancer therapy []. Optimization of an indole-based inhibitor series led to the discovery of CPI-1205, a potent and selective EZH2 inhibitor currently in clinical trials for B-cell lymphomas.
The development of selective ERK1/2 inhibitors is an active area of research for cancer therapy. Researchers have explored the use of 1-(2-Chloroquinolin-4-yl)ethanone as a scaffold for designing novel ERK1/2 inhibitors [].
While not directly utilizing 1-(2-Chloroquinolin-4-yl)ethanone, a study identified a novel synthetic opioid, acrylfentanyl, which shares structural similarities with fentanyl and its analogues []. This highlights the potential for misuse of compounds structurally related to 1-(2-Chloroquinolin-4-yl)ethanone, emphasizing the need for careful consideration of potential safety concerns during drug development.
2,6-Bis(1,2,3-triazol-4-yl)pyridine (btp) ligands, synthesized using 1-(2-Chloroquinolin-4-yl)ethanone as a building block, have been investigated for their ability to form luminescent metallogels with lanthanide ions []. These metallogels exhibited strong red luminescence and self-healing properties, suggesting their potential applications in materials science and sensing.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: